Arnica oil

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Arnica oil is a herbal oil infused with arnica flowers, primarily from the species Arnica montana. This oil is widely recognized for its homeopathic properties and is commonly used to treat bruising, muscle soreness, pain, and inflammation . Arnica montana is a perennial herbaceous plant native to Europe and North America, known for its yellow or orange flowers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Arnica oil is typically prepared by infusing dried arnica blossoms in a neutral carrier oil, such as sunflower, almond, or grapeseed oil . The flowers are harvested, dried, and then crushed and pressed to extract the oil. The pressed flowers are mixed with carrier oils and heated to activate the flower’s healing properties . This process does not involve complex synthetic routes or reaction conditions, making it accessible for home preparation.

Industrial Production Methods

In industrial settings, this compound production follows a similar process but on a larger scale. The flowers are harvested and sent to facilities where they are ground down and mixed with carrier oils. The mixture is then heated and cooled before being bottled for sale . The industrial process ensures consistency in the quality and concentration of the active ingredients.

Chemical Reactions Analysis

Arnica oil contains several bioactive compounds, including sesquiterpene lactones, flavonoids, and phenolic acids . These compounds undergo various chemical reactions:

Oxidation: The phenolic acids in this compound can undergo oxidation, leading to the formation of quinones and other oxidized products.

Reduction: Sesquiterpene lactones can be reduced to their corresponding alcohols under specific conditions.

Substitution: The aromatic compounds in this compound can undergo electrophilic aromatic substitution reactions, particularly in the presence of strong acids or bases.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include oxidized phenolic compounds and reduced sesquiterpene lactones.

Scientific Research Applications

Arnica oil has a wide range of scientific research applications:

Mechanism of Action

The primary active compounds in arnica oil, such as sesquiterpene lactones and flavonoids, exert their effects through several mechanisms:

Comparison with Similar Compounds

Arnica oil is often compared to other herbal oils with similar properties, such as:

Comfrey Oil: Known for its anti-inflammatory and analgesic properties, comfrey oil is used for treating bruises and muscle pain.

Calendula Oil: This oil is used for its anti-inflammatory and wound-healing properties, similar to this compound.

Chamomile Oil: Chamomile oil is known for its soothing and anti-inflammatory effects, making it a popular choice for skin care.

This compound stands out due to its high concentration of sesquiterpene lactones, which provide potent anti-inflammatory and analgesic effects .

Properties

CAS No. |

8057-65-6 |

|---|---|

Molecular Formula |

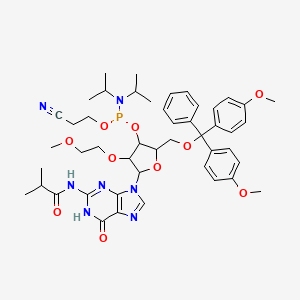

C197H188F19N41O28S6 |

Molecular Weight |

4131 g/mol |

IUPAC Name |

[1-[[3-(2-tert-butylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbamoylamino]-2-[4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]ethyl]-ethylcarbamic acid;N-[1-[[3-(4-fluoro-2-propan-2-ylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbamoylamino]-2-[4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]ethyl]acetamide;methyl N-methyl-N-[1-[[4-oxo-3-(2-propan-2-ylphenyl)-1,3-thiazolidin-2-ylidene]carbamoylamino]-2-[4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]ethyl]carbamate;N-methyl-N-[1-[[3-(5-methyl-2-propylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbamoylamino]-2-[4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]ethyl]acetamide;[1-[[3-(3-methyl-2-propan-2-ylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbamoylamino]-2-[4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]ethyl]carbamic acid;2-[[3-(4-methyl-2-propan-2-ylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbamoylamino]-3-[4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]propanoic acid |

InChI |

InChI=1S/C34H34F3N7O5S.C34H34F3N7O4S.C33H32F3N7O5S.C32H29F4N7O4S.C32H30F3N7O5S.C32H29F3N6O5S/c1-5-42(32(47)48)27(39-30(46)40-31-44(28(45)19-50-31)26-9-7-6-8-25(26)33(2,3)4)18-21-10-12-22(13-11-21)29-38-20-43(41-29)23-14-16-24(17-15-23)49-34(35,36)37;1-5-6-24-10-7-21(2)17-28(24)44-30(46)19-49-33(44)40-32(47)39-29(42(4)22(3)45)18-23-8-11-25(12-9-23)31-38-20-43(41-31)26-13-15-27(16-14-26)48-34(35,36)37;1-20(2)25-7-5-6-8-26(25)43-28(44)18-49-31(43)39-30(45)38-27(41(3)32(46)47-4)17-21-9-11-22(12-10-21)29-37-19-42(40-29)23-13-15-24(16-14-23)48-33(34,35)36;1-18(2)25-15-22(33)8-13-26(25)43-28(45)16-48-31(43)40-30(46)39-27(38-19(3)44)14-20-4-6-21(7-5-20)29-37-17-42(41-29)23-9-11-24(12-10-23)47-32(34,35)36;1-18(2)27-19(3)5-4-6-24(27)42-26(43)16-48-30(42)39-29(44)37-25(38-31(45)46)15-20-7-9-21(10-8-20)28-36-17-41(40-28)22-11-13-23(14-12-22)47-32(33,34)35;1-18(2)24-14-19(3)4-13-26(24)41-27(42)16-47-31(41)38-30(45)37-25(29(43)44)15-20-5-7-21(8-6-20)28-36-17-40(39-28)22-9-11-23(12-10-22)46-32(33,34)35/h6-17,20,27H,5,18-19H2,1-4H3,(H,39,46)(H,47,48);7-17,20,29H,5-6,18-19H2,1-4H3,(H,39,47);5-16,19-20,27H,17-18H2,1-4H3,(H,38,45);4-13,15,17-18,27H,14,16H2,1-3H3,(H,38,44)(H,39,46);4-14,17-18,25,38H,15-16H2,1-3H3,(H,37,44)(H,45,46);4-14,17-18,25H,15-16H2,1-3H3,(H,37,45)(H,43,44) |

InChI Key |

QILNTXVCRDHRRP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=C(C=C1)C)N2C(=O)CSC2=NC(=O)NC(CC3=CC=C(C=C3)C4=NN(C=N4)C5=CC=C(C=C5)OC(F)(F)F)N(C)C(=O)C.CCN(C(CC1=CC=C(C=C1)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)(F)F)NC(=O)N=C4N(C(=O)CS4)C5=CC=CC=C5C(C)(C)C)C(=O)O.CC1=CC(=C(C=C1)N2C(=O)CSC2=NC(=O)NC(CC3=CC=C(C=C3)C4=NN(C=N4)C5=CC=C(C=C5)OC(F)(F)F)C(=O)O)C(C)C.CC1=C(C(=CC=C1)N2C(=O)CSC2=NC(=O)NC(CC3=CC=C(C=C3)C4=NN(C=N4)C5=CC=C(C=C5)OC(F)(F)F)NC(=O)O)C(C)C.CC(C)C1=CC=CC=C1N2C(=O)CSC2=NC(=O)NC(CC3=CC=C(C=C3)C4=NN(C=N4)C5=CC=C(C=C5)OC(F)(F)F)N(C)C(=O)OC.CC(C)C1=C(C=CC(=C1)F)N2C(=O)CSC2=NC(=O)NC(CC3=CC=C(C=C3)C4=NN(C=N4)C5=CC=C(C=C5)OC(F)(F)F)NC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(S)-3-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-2-hydroxypropyl]|A-D-glucopyranoside](/img/structure/B13388524.png)

![Methyl 7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate](/img/structure/B13388526.png)

![1-[6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13388599.png)

![3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;dihydrochloride](/img/structure/B13388608.png)